Mercurochrome
Overview
Description
Synthesis Analysis
Mercurochrome is synthesized by combining dibromofluorescein with mercuric acetate and sodium hydroxide . Alternatively, it can be synthesized using mercuric acetate in combination with sodium dibromofluorescein .Molecular Structure Analysis
This compound is a green crystalline compound composed of mercuric acetate dibromide fluorescein . It forms a red aqueous solution that fluoresces a bright yellow-green .Chemical Reactions Analysis
The interaction of this compound with free thiols in low molecular weight peptides and in proteins has been investigated . It was found that the commercial product itself is a heterogeneous mixture of moderate chemical stability, which may contain precipitated Hg salts depending on storage time and conditions .Physical and Chemical Properties Analysis
This compound is soluble in water and slightly soluble in ethanol . It has a molar mass of 750.658 g·mol −1 .Scientific Research Applications
Solar Energy Conversion : Mercurochrome has been identified as an efficient organic dye photosensitizer for solar cells. A study found it achieved a 2.5% solar energy conversion efficiency with significant photon-to-electron conversion capabilities, highlighting its potential in renewable energy applications (Hara et al., 2000).
Microscopy and Tissue Staining : In microscopy, this compound has been used to stain tissues, providing electron opacity and fluorescence properties. This is valuable for examining structural components in both fluorescence and electron microscopy (Ferrer et al., 1983).
Preoperative Preparation : A study investigated the application of this compound in preoperative preparation for surgeries like hypospadias repair in children. It aimed to reduce infection rates and consequent fistula formation (Ratan et al., 2001).
DNA Interaction Studies : Research into the interaction of this compound with DNA has been conducted to understand its effects on DNA structure and its potential toxic effects on living organisms. This study is significant for drug discovery and understanding this compound's long-term impacts (Sethi et al., 2013).
Dye-Sensitized Solar Cells : Studies have investigated the use of this compound as a sensitizer in dye-sensitized solar cells, focusing on electron transport properties in these cells. This research is crucial for the development of more efficient solar cells (Wu et al., 2007).
Indicator in Chemical Analysis : this compound has been used as an indicator in acid-alkali titrations due to its fluorescence properties, which change during neutralization reactions (Airan, 1947).
Forensic Science : In forensic science, this compound has been applied for enhancing the fluorescence of latent bloody footprints, aiding in criminal investigations (Liang et al., 1992).
Nerve-Blocking Studies : this compound has been analyzed for its nerve-blocking action, offering insights into neuropharmacology and the effects of certain reagents on nerve function (Marquis, 1978).
Photosensitizer in Photochemistry : Its role as a photosensitizer for singlet oxygen reactions has been explored, demonstrating its utility in photochemical processes (Gollnick & Held, 1990).
Moisture Sensing : this compound has been used in creating air moisture sensing materials, utilizing its phosphorescence properties in response to humidity changes (Costa-Fernández & Sanz-Medel, 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Merbromin’s primary target is microorganisms present in minor cuts and abrasions . It contains mercury, a chemical element that disinfects by disrupting the metabolism of a microorganism .
Mode of Action
Merbromin acts as an antiseptic by interacting with its targets, i.e., the microorganisms. The mercury in Merbromin disrupts the metabolism of these microorganisms, thereby preventing infection .
Biochemical Pathways
It is known that the mercury in merbromin disrupts the metabolism of microorganisms, which likely involves multiple biochemical pathways .
Result of Action
When applied to a wound, Merbromin acts as a disinfectant, preventing infection in minor cuts and abrasions . It is also known to stain the skin a distinctive carmine red, which can persist through repeated washings .
Action Environment
The efficacy and stability of Merbromin can be influenced by environmental factors For instance, it is more effective in a clean wound environment.
Biochemical Analysis
Biochemical Properties
Merbromin has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potent inhibitor of 3-chyomotrypsin like protease of SARS-CoV-2 . This inhibition is due to its ability to increase the K M and decrease the K cat of 3CLpro .
Cellular Effects
It has been suggested that it may interact with proteins and enzymes, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of Merbromin’s action involves its interaction with certain enzymes. For example, it has been shown to inhibit the proteolytic activity of 3CLpro, a key enzyme in the life cycle of SARS-CoV-2 . This inhibition is thought to occur through binding interactions with the enzyme, leading to changes in its kinetic parameters .
Temporal Effects in Laboratory Settings
It is known that Merbromin has a strong inhibitory effect on the proteolytic activity of 3CLpro .
Metabolic Pathways
Given its inhibitory effect on 3CLpro, it may influence the metabolic pathways associated with this enzyme .
Subcellular Localization
Given its role as an inhibitor of 3CLpro, it may be localized to areas of the cell where this enzyme is active .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Mercurochrome involves the reaction between merbromin and mercuric oxide.", "Starting Materials": [ "Merbromin", "Mercuric oxide" ], "Reaction": [ "Dissolve merbromin in distilled water to form a solution.", "Add mercuric oxide to the solution and stir until a red precipitate forms.", "Filter the precipitate and wash it with distilled water.", "Dry the precipitate at room temperature to obtain Mercurochrome." ] } | |
CAS No. |
129-16-8 |
Molecular Formula |
C20H9Br2HgNa2O6 |
Molecular Weight |
751.7 g/mol |
IUPAC Name |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 |
InChI Key |
KQSRXDXJGUJRKE-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] |
129-16-8 | |
physical_description |
Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
solubility |
In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C. In water, 20 mg/ml, 25 °C. |
Synonyms |
Merbromin Merbromine Mercurochrome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of mercurochrome?
A1: this compound has the molecular formula C20H8Br2HgNa2O6 and a molecular weight of 750.63 g/mol. []
Q2: How does this compound interact with its target and what are the downstream effects?
A2: this compound's mechanism of action is not fully understood, but research suggests it involves binding to thiol groups of proteins in microorganisms. [] This interaction can inhibit enzymatic activity and disrupt cellular processes, ultimately leading to microbial death.
Q3: Are there spectroscopic data available for this compound?
A3: Yes, this compound exhibits a red shift in its absorption maximum when interacting with certain enzymes, indicating changes in its electronic environment. [] This spectral shift is similar to that observed when this compound is dissolved in non-polar solvents. Additionally, fluorescence quenching of this compound has been used to detect beta-lactam antibiotics. []
Q4: What is known about the stability of this compound solutions?
A4: this compound solutions can be contaminated by bacteria, highlighting the importance of proper storage and handling. [] Studies have shown contamination of both this compound and chlorhexidine-cetrimide solutions in hospital settings.
Q5: Does this compound exhibit any catalytic properties?
A5: While this compound is primarily known for its antiseptic properties, no studies in the provided research specifically address its potential catalytic applications.
Q6: Has computational chemistry been used to study this compound?
A6: None of the provided research articles mention the use of computational chemistry techniques to study this compound.
Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A10: Research indicates that this compound can be absorbed systemically following topical application, particularly in neonates. [, ] High organ mercury levels have been reported in infants treated with this compound for omphalocele, highlighting the risk of toxicity. []
Q8: How effective is this compound in treating fungal keratitis?
A11: Studies show that staining corneal scraping specimens with a 2% this compound solution can effectively diagnose fungal keratitis. [] This method demonstrates higher sensitivity, specificity, and accuracy compared to KOH-based smear techniques.
Q9: What is the efficacy of this compound in managing large exomphalos?
A12: While historically used, the topical application of this compound for large exomphalos has shown potential for systemic absorption and mercury poisoning in neonates. [] Careful monitoring of blood and urine mercury levels is crucial if used in this context.
Q10: What are the potential toxicological effects of this compound?
A14: this compound's mercury content raises concerns about its safety profile. [] Systemic absorption can lead to mercury poisoning, particularly in neonates. Symptoms may include skin peeling, edema, fever, and organ damage. [, ]
Q11: Are there any known biomarkers for monitoring this compound toxicity?
A15: Monitoring blood and urine mercury levels is crucial for assessing potential this compound toxicity. [] Elevated levels indicate systemic absorption and potential for organ damage.
Q12: What is the environmental impact of this compound disposal?
A17: As an organomercuric compound, improper disposal of this compound can contribute to environmental mercury pollution. [] Specific guidelines for environmentally responsible disposal should be followed.
Q13: Can this compound elicit immunological responses?
A20: Research suggests that this compound can act as a contact allergen, causing allergic contact dermatitis in some individuals. [, , , ] Patch testing can be used to diagnose this compound allergy.
Q14: Does this compound interact with drug transporters or metabolizing enzymes?
A14: The provided research does not provide details on interactions between this compound and drug transporters or metabolizing enzymes.
Q15: What is known about the biocompatibility and biodegradability of this compound?
A15: While this compound was historically used as a topical antiseptic, its biocompatibility and biodegradability are not extensively discussed in the provided research.
Q16: What are the alternative antiseptics to this compound?
A23: The research mentions several alternative antiseptics, including povidone-iodine (Betadine), silver sulfadiazine (Silvadene), and chlorhexidine-cetrimide. [, , ]
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